2-Bromo-5-ethoxy-4-methoxybenzaldehyde
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Overview
Description
2-Bromo-5-ethoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . It is a derivative of benzaldehyde, featuring bromine, ethoxy, and methoxy substituents on the aromatic ring. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde typically involves the bromination of 5-ethoxy-4-methoxybenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the bromine substituent, which is an electron-withdrawing group.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the aldehyde group to a carboxylic acid.
Major Products Formed
Oxidation: 2-Bromo-5-ethoxy-4-methoxybenzoic acid.
Reduction: 2-Bromo-5-ethoxy-4-methoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-5-ethoxy-4-methoxybenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is primarily related to its reactivity as an electrophile in aromatic substitution reactions. The bromine substituent withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.
2-Bromo-4-methylbenzaldehyde: Contains a methyl group instead of the ethoxy and methoxy groups.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of the bromine and ethoxy groups.
Uniqueness
2-Bromo-5-ethoxy-4-methoxybenzaldehyde is unique due to the combination of bromine, ethoxy, and methoxy substituents, which confer specific reactivity and properties that are not present in its analogs. This makes it a valuable intermediate in organic synthesis and research .
Biological Activity
2-Bromo-5-ethoxy-4-methoxybenzaldehyde is an organic compound with a unique structure that includes bromine, ethoxy, and methoxy substituents on a benzaldehyde backbone. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C10H11BrO3
- Molecular Weight : 259.10 g/mol
- Structure : The compound features a bromine atom at the 2-position, an ethoxy group at the 5-position, and a methoxy group at the 4-position of the benzene ring.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The presence of bromine and methoxy groups can influence the compound's reactivity and binding affinity to enzymes and receptors. This interaction may modulate cellular pathways involved in cell proliferation and apoptosis.
Anticancer Activity
The anticancer potential of this compound has been investigated through studies focusing on its effects on cancer cell lines. Similar compounds have demonstrated cytotoxicity against various human tumor cell lines by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study examining structurally related compounds reported sub-micromolar cytotoxicity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines. These compounds inhibited microtubule polymerization, suggesting that this compound may exhibit similar effects.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | <0.5 | Microtubule disruption |
MCF7 | <0.3 | G2/M phase arrest and apoptosis induction |
HT-29 | <0.8 | Interference with mitotic spindle formation |
Research Findings
Recent studies have highlighted the importance of substituent positioning in enhancing biological activity. The presence of bromine at the ortho position has been linked to increased potency in anticancer assays. Additionally, the ethoxy group may enhance solubility and bioavailability, further contributing to the compound's therapeutic potential.
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXVFHKEALFFSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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